molecular formula C11H16ClNO B12974185 (S)-2-(1-Aminopentyl)-6-chlorophenol

(S)-2-(1-Aminopentyl)-6-chlorophenol

Cat. No.: B12974185
M. Wt: 213.70 g/mol
InChI Key: PRTNESNUUSLKFV-JTQLQIEISA-N
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Description

(S)-2-(1-Aminopentyl)-6-chlorophenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a phenolic group, a chlorine atom, and an aminopentyl side chain, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminopentyl)-6-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with a chlorinated phenol derivative.

    Amination: The chlorinated phenol undergoes an amination reaction with a suitable amine source, such as 1-aminopentane, under controlled conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (S)-enantiomer.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminopentyl)-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or nitriles.

Scientific Research Applications

(S)-2-(1-Aminopentyl)-6-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminopentyl)-6-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the phenolic and amino groups.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Aminopentyl)-5-chlorobenzonitrile: Similar structure but with a nitrile group instead of a phenol.

    (S)-4-(1-Aminopentyl)phenol: Similar structure but without the chlorine atom.

Uniqueness

(S)-2-(1-Aminopentyl)-6-chlorophenol is unique due to the presence of both the chlorine atom and the phenolic group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[(1S)-1-aminopentyl]-6-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-2-3-7-10(13)8-5-4-6-9(12)11(8)14/h4-6,10,14H,2-3,7,13H2,1H3/t10-/m0/s1

InChI Key

PRTNESNUUSLKFV-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C(=CC=C1)Cl)O)N

Canonical SMILES

CCCCC(C1=C(C(=CC=C1)Cl)O)N

Origin of Product

United States

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